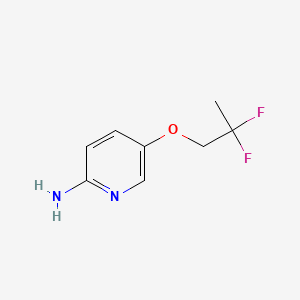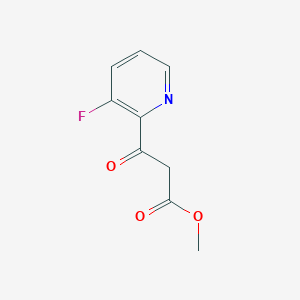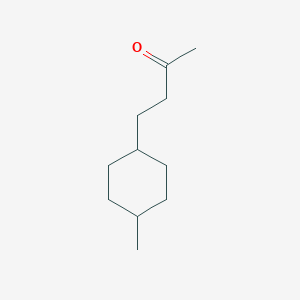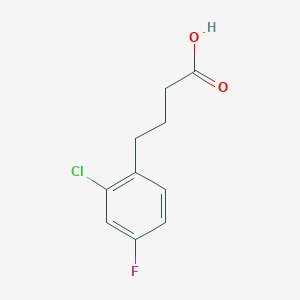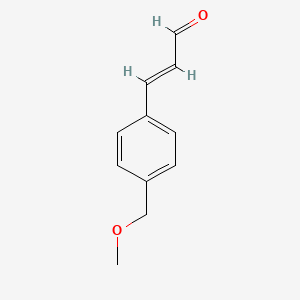
(1-(2-Isopropoxyethyl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-Isopropoxyethyl)cyclopropyl)methanol: is an organic compound with the molecular formula C9H18O2 It is characterized by a cyclopropyl group attached to a methanol moiety, with an isopropoxyethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Isopropoxyethyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with isopropoxyethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1-(2-Isopropoxyethyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The isopropoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (1-(2-Isopropoxyethyl)cyclopropyl)aldehyde or (1-(2-Isopropoxyethyl)cyclopropyl)carboxylic acid.
Reduction: Formation of (1-(2-Isopropoxyethyl)cyclopropyl)alkane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-(2-Isopropoxyethyl)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving cyclopropyl groups. Its structural features make it a useful tool for investigating the mechanisms of enzyme action.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may impart specific biological activities, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and materials. Its reactivity and structural features make it valuable for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1-(2-Isopropoxyethyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl group may also interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethanol: Lacks the isopropoxyethyl substituent, making it less sterically hindered.
(1-(2-Methoxyethyl)cyclopropyl)methanol: Similar structure but with a methoxy group instead of an isopropoxy group.
(1-(2-Ethoxyethyl)cyclopropyl)methanol: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
(1-(2-Isopropoxyethyl)cyclopropyl)methanol is unique due to the presence of the isopropoxyethyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and potentially more useful in certain applications.
Propiedades
Fórmula molecular |
C9H18O2 |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
[1-(2-propan-2-yloxyethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H18O2/c1-8(2)11-6-5-9(7-10)3-4-9/h8,10H,3-7H2,1-2H3 |
Clave InChI |
UXWPOUYUDSAXJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCC1(CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


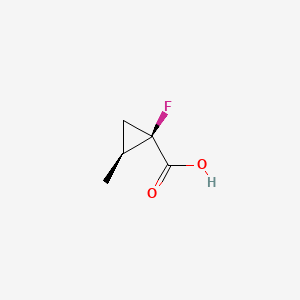
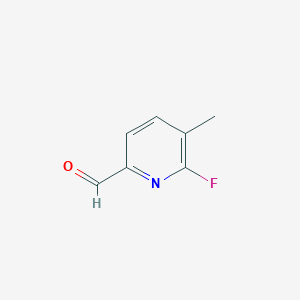
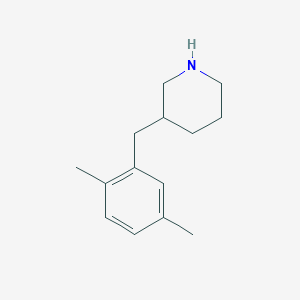
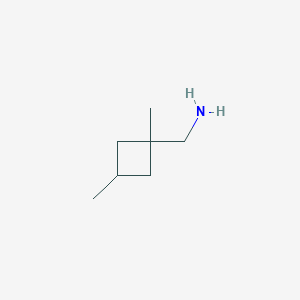
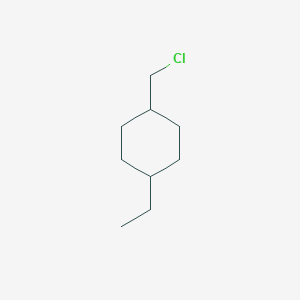
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B13617461.png)
